molecular formula C19H16IN5OS B234002 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide

Katalognummer B234002
Molekulargewicht: 489.3 g/mol
InChI-Schlüssel: MQDOKFRQYMGSGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of benzamide derivatives and is synthesized using a specific method.

Wissenschaftliche Forschungsanwendungen

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. The compound has been tested in several preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been shown to have potential as an anti-inflammatory agent in the treatment of inflammatory bowel disease and rheumatoid arthritis. Additionally, this compound has been tested as an antiviral agent against hepatitis B virus and human immunodeficiency virus.

Wirkmechanismus

The mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting specific cellular pathways involved in cancer cell proliferation, inflammation, and viral replication. The compound has been shown to inhibit the activity of several enzymes and transcription factors, including cyclin-dependent kinases, nuclear factor-kappa B, and hepatitis B virus polymerase.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit viral replication by blocking the activity of viral polymerases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide is its high potency and selectivity towards specific cellular pathways. This makes it a promising candidate for the development of targeted therapies for cancer, inflammatory diseases, and viral infections. However, the compound also has limitations, including its low solubility in water and limited bioavailability. These factors can affect its effectiveness in vivo and may require the development of novel drug delivery systems.

Zukünftige Richtungen

Future research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide could focus on several areas. One area is the development of novel drug delivery systems to improve the compound's solubility and bioavailability. Another area is the investigation of the compound's potential as a combination therapy with other drugs for the treatment of cancer, inflammatory diseases, and viral infections. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and identify potential biomarkers for patient selection in clinical trials. Overall, this compound has shown promise as a potential therapeutic agent and warrants further investigation.

Synthesemethoden

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-iodobenzamide involves a multi-step process. The starting material for the synthesis is 3-iodobenzoyl chloride, which is reacted with 4-(3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzylamine in the presence of a base to yield the desired product. The synthesis method is well-established and has been reported in several scientific journals.

Eigenschaften

Molekularformel

C19H16IN5OS

Molekulargewicht

489.3 g/mol

IUPAC-Name

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-3-iodobenzamide

InChI

InChI=1S/C19H16IN5OS/c1-2-16-22-23-19-25(16)24-18(27-19)13-8-6-12(7-9-13)11-21-17(26)14-4-3-5-15(20)10-14/h3-10H,2,11H2,1H3,(H,21,26)

InChI-Schlüssel

MQDOKFRQYMGSGX-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)I

Kanonische SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.